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Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-

Cat. No.: B14079844
CAS No.: 102336-71-0
M. Wt: 145.16 g/mol
InChI Key: PGFIFNMSZJGCAC-UHFFFAOYSA-N
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Description

The molecule Oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, hexahydro- belongs to a class of saturated, fused heterocyclic compounds. Its core structure is a bicyclic system where an oxazole (B20620) ring is fused to an oxazine (B8389632) ring. The "hexahydro-" prefix indicates that the fused ring system is fully saturated with hydrogen atoms. The presence of a hydroxyl (-ol) group at position 8 introduces a key functional group that can influence the molecule's chemical reactivity and physical properties.

Table 1: Physicochemical Properties of Oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, hexahydro-

Property Value
CAS Number 102336-71-0 chemsrc.com
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Physical State Not reported in literature
Melting Point Not reported in literature
Boiling Point Not reported in literature

| Solubility | Not reported in literature |

Note: Experimental data for this specific compound is limited in published scientific literature. The molecular formula and weight are calculated from its structure.

Fused heterocyclic systems that incorporate both oxygen and nitrogen atoms are privileged structures in chemical research, particularly in medicinal chemistry and materials science. The combination of the electron-donating properties of oxygen and the ability of nitrogen to act as both a hydrogen bond donor and acceptor imparts unique physicochemical characteristics to these molecules.

These scaffolds are found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.gov The rigid, three-dimensional frameworks of fused heterocycles allow for the precise spatial arrangement of functional groups, which is crucial for selective interactions with biological targets like enzymes and receptors. For instance, various fused benzimidazole (B57391) derivatives, which also contain nitrogen and sometimes oxygen, have been investigated for their potential as antitumor agents. mdpi.com The fusion of different heterocyclic rings, such as in the oxazolo[5,4-d]pyrimidine (B1261902) system, creates purine (B94841) analogs that have been explored for anticancer activity. mdpi.com The specific arrangement of heteroatoms can influence properties like membrane permeability and metabolic stability, which are critical parameters in drug design. nih.gov

The two constituent rings of the target molecule, oxazole and oxazine, are fundamental building blocks in organic synthesis.

Oxazole Scaffold: The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Oxazole derivatives are present in a wide array of natural products and synthetic molecules and are known to interact with various enzymes and receptors. mdpi.com Consequently, numerous synthetic methods have been developed for their construction. A prominent example is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. mdpi.com Other classical methods include the Robinson-Gabriel synthesis, which proceeds via the dehydration of 2-acylaminoketones. pharmaguideline.com The versatility of the oxazole ring allows it to be used in cycloaddition reactions, serving as a diene in Diels-Alder reactions to construct pyridine (B92270) derivatives. researchgate.netpharmaguideline.com

Oxazine Scaffold: Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. Depending on the relative positions of the heteroatoms and the degree of saturation, various isomers exist (e.g., 1,2-oxazine, 1,3-oxazine, 1,4-oxazine). These scaffolds are key components in a range of biologically active compounds and have attracted attention from medical researchers for creating potential lead molecules for drug discovery. nih.gov The synthesis of oxazine derivatives often involves cyclization reactions, and green chemistry approaches are increasingly being explored for their preparation. nih.gov For example, oxazinyl flavonoids have been synthesized and shown to possess antiviral and antifungal properties. nih.gov

The synthesis of the fused Oxazolo[2,3-c] nih.govresearchgate.netoxazine system would likely involve a multi-step sequence, potentially culminating in an intramolecular cyclization to form the bicyclic core.

While specific research on Hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol is not widely available in the public domain, its structural features place it within an important area of contemporary research. The study of saturated, fused heterocyclic systems is driven by the need for novel molecular scaffolds with well-defined three-dimensional geometries.

Structurally related fused systems, such as oxazolo[3,4-a]pyrazine derivatives, have been investigated as potent antagonists for the neuropeptide S receptor, indicating the potential of such scaffolds in neuroscience research. nih.gov Other related hexahydro-oxazolo-pyridine systems have been synthesized and studied as intermediates in the development of pharmaceuticals. chemimpex.com

The presence of the hexahydro-1,4-oxazine moiety is significant, as this scaffold is a key feature of the widely used drug Morpholine. The fusion of an oxazole ring to this system creates a more rigid and conformationally constrained analog. The hydroxyl group at the 8-position provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Such studies are fundamental in medicinal chemistry to optimize the biological activity of a lead compound. For example, SAR analyses on oxazolo[5,4-d]pyrimidines have been crucial in identifying derivatives with potent anticancer activity. mdpi.com

Given the established importance of its constituent scaffolds and the growing interest in complex, saturated heterocycles, Hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol represents a chemical entity with potential for exploration in various fields, particularly as a building block for creating novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B14079844 Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- CAS No. 102336-71-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102336-71-0

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3,5,6,8,8a-hexahydro-[1,3]oxazolo[2,3-c][1,4]oxazin-8-ol

InChI

InChI=1S/C6H11NO3/c8-6-5-7(1-3-9-5)2-4-10-6/h5-6,8H,1-4H2

InChI Key

PGFIFNMSZJGCAC-UHFFFAOYSA-N

Canonical SMILES

C1COC2N1CCOC2O

Origin of Product

United States

Advanced Synthetic Strategies for Hexahydro Oxazolo 2,3 C 1 2 Oxazin 8 Ol and Its Derivatives

Regioselective and Stereoselective Synthetic Methodologies

Control over regio- and stereochemistry is paramount in synthesizing structurally complex and biologically active molecules. For the hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol framework, which contains multiple stereocenters, the development of selective synthetic routes is critical.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a powerful and efficient pathway to complex molecular scaffolds. researchgate.net These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. beilstein-journals.orgresearchgate.net The application of MCRs can be envisioned for the assembly of the oxazolo[2,3-c] nih.govresearchgate.netoxazine (B8389632) core.

A hypothetical MCR approach could involve the condensation of an amino alcohol, a carbonyl compound, and a third component bearing appropriate functionalities to facilitate the sequential formation of the two fused rings. The principles of MCRs have been successfully applied to construct a wide array of heterocyclic systems. For instance, the synthesis of pyranopyrimidine derivatives has been achieved through one-pot MCRs involving barbituric acid, aryl aldehydes, and malononitrile. nih.gov Similarly, tetrazole derivatives are accessible through MCRs like the Ugi tetrazole four-component reaction (UT-4CR), which combines an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid. nih.gov These examples underscore the potential of MCRs to construct complex heterocyclic systems, a strategy that could be adapted for the oxazolo-oxazine framework.

Reactant Class 1Reactant Class 2Reactant Class 3Resulting Scaffold ClassReference
Barbituric AcidAryl AldehydesMalononitrilePyrano[2,3-d]pyrimidine nih.gov
Aldehyde/KetoneAmineIsocyanideα-Aminomethyl Tetrazole nih.gov
β-ketoestersHydrazinesAldehydesPersubstituted Pyrazoles beilstein-journals.org

Intramolecular cyclization is a cornerstone strategy for the formation of cyclic compounds, including the fused ring system of hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol. This approach involves forming a ring from a single molecule containing all the necessary atoms. A key advantage is the favorable entropy of cyclization, particularly for forming five- and six-membered rings.

One relevant strategy is acid-mediated intramolecular cationic cyclization, where an oxygen atom acts as an internal nucleophile. This method has been used to synthesize substituted oxazolo-, oxazino-, and oxazepino-isoindolinones from hydroxylactam precursors. researchgate.net Another powerful technique is the intramolecular cyclization of amino acid-derived diazoketones, which can be catalyzed by Brønsted acids like silica-supported HClO4 to yield 1,3-oxazinane-2,5-diones under metal-free conditions. frontiersin.orgresearchgate.net The proposed mechanism involves the protonation of the diazo compound, followed by an intramolecular nucleophilic attack from a carboxyl group, releasing nitrogen gas and forming the heterocyclic ring. frontiersin.org Cascade reactions, such as an aza-Michael/intramolecular nucleophilic substitution, provide a rapid route to benzoazolooxazines from o-quinone methides, further highlighting the utility of cyclization strategies. thieme.de

Precursor TypeCatalyst/ConditionsResulting ScaffoldKey FeatureReference
HydroxylactamsAcidOxazolo-isoindolinonesOxygen as internal nucleophile researchgate.net
N-Cbz-protected diazoketonesSilica-supported HClO41,3-Oxazinane-2,5-dionesMetal-free Brønsted acid catalysis frontiersin.orgresearchgate.net
o-Quinone methidesBaseBenzoazolooxazinesCascade aza-Michael/substitution thieme.de

Given the chiral nature of hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, controlling the stereochemistry during its synthesis is crucial. Asymmetric synthesis and diastereoselective control can be achieved using various methods, including chiral auxiliaries, chiral catalysts, and substrate-controlled reactions.

A highly relevant example is the efficient one-pot synthesis of benzo[b]oxazolo[3,4-d] nih.govresearchgate.netoxazin-1-one derivatives, a structurally similar tricyclic framework. nih.gov This protocol utilizes a Mitsunobu reaction followed by a sequential cyclization, starting from chiral 2,3-epoxy-4-trityloxybutanol to afford products with high enantioselectivities (>97.8% ee). nih.gov Organocatalysis also offers a powerful tool for asymmetric synthesis. For example, chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds have been synthesized via organocatalytic [4+2] cycloaddition reactions, yielding products with good to excellent yields and high diastereoselectivity and enantioselectivity. nih.gov

Chiral oxazolidinones frequently serve as versatile auxiliaries in asymmetric synthesis, facilitating reactions such as diastereoselective Michael additions, Diels-Alder reactions, and allylations. sigmaaldrich.com Furthermore, an efficient approach to 4,5-disubstituted oxazolidin-2-ones, which are key heterocyclic motifs, combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol that employs an intramolecular ring closure. nih.gov These established methodologies for controlling stereochemistry in related heterocyclic systems provide a clear roadmap for the development of asymmetric syntheses of hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol.

Functionalization of Precursor Molecules for Scaffold Assembly

The synthesis of complex molecules often relies on the strategic functionalization of precursor molecules that are later assembled into the final scaffold. This approach allows for the introduction of chemical diversity and the installation of key functional groups at precise locations before the core ring system is constructed.

For example, in the synthesis of oxazinyl flavonoids, a 2,4-dihydroxyacetophenone precursor is first modified through reactions like benzylation before being subjected to a Mannich reaction with a primary amine and formaldehyde (B43269) to construct the oxazine ring. nih.gov Similarly, the synthesis of novel fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-one derivatives proceeds via a [3+3] cyclocondensation of pre-functionalized 2-aminothiazole (B372263) or 2-amino-oxazole derivatives with fluorinated alkynes. mdpi.com This strategy ensures that the desired functional groups (e.g., trifluoromethyl, bromo) are incorporated into the final product with full regioselectivity. mdpi.com The synthesis of functionalized hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones also relies on the reaction of pre-designed 2-thioxopyrimidin-4-ones with functionally diverse hydrazonoyl chlorides. nih.gov This principle can be directly applied to the synthesis of hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol derivatives by designing and synthesizing appropriately functionalized amino alcohol and carbonyl precursors.

Green Chemistry Principles and Sustainable Approaches in Hexahydro-Oxazolo[2,3-c]nih.govresearchgate.netoxazin-8-ol Synthesis

The integration of green chemistry principles into synthetic organic chemistry is essential for developing environmentally benign and sustainable processes. rsc.org These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable feedstocks.

For the synthesis of oxazine-containing heterocycles, several green approaches have been reported. A grinding technique has been used for the synthesis of new 1,3-oxazine compounds, avoiding the need for bulk solvents. researchgate.net Other methods have utilized fly-ash:H2SO4 catalysis for the solvent-free cyclization of aryl chalcones and urea (B33335) under microwave irradiation, a form of alternative energy input that can accelerate reaction rates and improve yields. researchgate.net The use of sustainable catalysts is another key aspect. A metal-free strategy for N-H insertions, which are crucial C-N bond-forming reactions, has been developed using N-tosylhydrazones as diazo precursors, thereby avoiding potentially toxic heavy metals. uni-bayreuth.de Furthermore, the use of water as a solvent and sonication conditions has been employed in the MCR synthesis of pyranopyrimidines, showcasing a greener reaction medium and energy source. nih.gov Applying these principles—such as using eco-friendly solvents, employing metal-free or recyclable catalysts, and utilizing alternative energy sources like microwave or ultrasound—would be a primary goal in developing a sustainable synthesis for hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol.

Solid-Phase Synthesis Applications for Oxazolo-Oxazine Frameworks

Solid-phase synthesis (SPS) is a powerful technique for the construction of compound libraries for drug discovery and for simplifying purification processes. In SPS, a starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing the resin, and the final product is cleaved from the support in the last step.

This methodology has been successfully applied to the synthesis of heterocyclic scaffolds. An efficient protocol for the solid-phase synthesis of six-membered 1,3,4-oxadiazin-5(6R)-one and five-membered 1,3,4-oxadiazol-2-one rings from resin-bound acyl hydrazides has been developed. nih.gov The key step involves an intramolecular cyclization reaction on the solid support after treatment with reagents like 2-bromoacetic acids or 4-nitrophenyl chloroformate. nih.gov The efficiency of these solid-phase reactions makes them suitable for constructing combinatorial libraries. This demonstrates the feasibility of assembling heterocyclic ring systems, including oxazine-type frameworks, on a solid support. An SPS route to hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol could be envisioned by anchoring a suitable precursor, such as an amino acid, to a resin and then performing the necessary transformations, including ring formation, on the solid phase before cleaving the final product.

Mechanistic Elucidation of Reactions Involving the Oxazolo 2,3 C 1 2 Oxazine Core

Investigation of Ring-Forming Reaction Mechanisms (e.g., Cycloadditions, Cyclizations)

Information specifically detailing the cycloaddition or cyclization pathways to form the hexahydro-Oxazolo[2,3-c] mdpi.comnih.govoxazin-8-ol core is not available. General methodologies for the synthesis of related oxazine (B8389632) rings often involve strategies like intramolecular cyclization of amino alcohols with carbonyl compounds or cycloaddition reactions. For instance, the synthesis of related mdpi.comresearchgate.netoxazino[2,3-b] mdpi.comresearchgate.netoxazines has been achieved through a [3+3]-annulation of cyclic nitronates with vinyl diazoacetates. However, the direct applicability of these mechanisms to the target compound has not been documented.

Studies of Intermediates and Transition States in Reaction Pathways

Without established reaction pathways for the synthesis or transformation of hexahydro-Oxazolo[2,3-c] mdpi.comnih.govoxazin-8-ol, there is no literature available that identifies or characterizes the specific intermediates and transition states involved. Such studies are typically conducted through a combination of experimental techniques (like spectroscopy of trapped intermediates) and computational chemistry, none of which have been reported for this specific compound.

Mechanistic Insights into Rearrangement Reactions of Oxazolo[2,3-c]mdpi.comnih.govoxazin-8-ol Derivatives

The potential for rearrangement reactions is a key aspect of the chemistry of many heterocyclic systems. For example, rearrangements of oxazolo[3,2-a]pyridinium salts have been studied as a route to other heterocyclic structures. However, there are no documented studies on the rearrangement reactions of hexahydro-Oxazolo[2,3-c] mdpi.comnih.govoxazin-8-ol or its derivatives, and therefore, no mechanistic insights can be provided.

Spectroscopic and Crystallographic Probes for Structural and Stereochemical Determination

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state structure and conformation of organic compounds. For a molecule such as hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be indispensable.

¹H NMR would reveal the chemical environment of each proton, with chemical shifts (δ) indicating the electronic environment and coupling constants (J) providing information about the dihedral angles between adjacent protons, which is crucial for conformational analysis. For instance, the relative stereochemistry of substituents on the fused ring system could be inferred from the magnitude of these coupling constants.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. researchgate.net Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques are essential for assembling the molecular framework.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, aiding in the connection of different molecular fragments. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignment, as it identifies protons that are close in space, irrespective of their bonding connectivity. This would be critical for determining the relative configuration of stereocenters within the hexahydro-oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol structure.

A hypothetical data table for the proton and carbon NMR signals is presented below, illustrating the type of information that would be obtained from such analyses.

Interactive Data Table: Hypothetical NMR Data for Oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, hexahydro-

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
23.8 - 4.065 - 70C-3a, C-8aH-3, H-8a
33.2 - 3.445 - 50C-2, C-3aH-2, H-5
3a4.5 - 4.780 - 85C-2, C-5, C-8aH-3, H-5
52.9 - 3.150 - 55C-3a, C-6, C-8aH-3, H-6
63.6 - 3.860 - 65C-5, C-7, C-8H-5, H-7
73.9 - 4.168 - 72C-6, C-8H-6, H-8
84.2 - 4.475 - 80C-6, C-7, C-8aH-7, H-8a
8a4.0 - 4.285 - 90C-2, C-3a, C-5, C-8H-2, H-8

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including absolute stereochemistry. mdpi.com This technique would be invaluable for confirming the connectivity, conformation, and absolute configuration of stereocenters in Oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, hexahydro-.

By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This allows for the measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration, definitively assigning R/S labels to each stereocenter.

A representative table of crystallographic data that would be obtained is shown below.

Interactive Data Table: Hypothetical Crystallographic Data for Oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, hexahydro-

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4
Density (calculated) (g/cm³)1.35
R-factor< 0.05

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the chiral properties of a molecule in solution. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

For a chiral molecule like Oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, hexahydro-, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions. The sign and intensity of these bands are highly sensitive to the molecule's absolute configuration and predominant conformation in solution. By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry can often be determined.

High-Resolution Mass Spectrometry for Elucidating Derivatization Outcomes

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. mdpi.commdpi.com In the context of Oxazolo[2,3-c] nih.govresearchgate.netoxazin-8-ol, hexahydro-, HRMS would be crucial for confirming its molecular formula.

Furthermore, when the compound undergoes derivatization reactions (e.g., acylation or silylation of the hydroxyl group), HRMS is used to verify the success of the reaction and to determine the structure of the resulting product. By precisely measuring the mass of the derivatized molecule, the addition of the specific functional group can be confirmed. Tandem mass spectrometry (MS/MS) experiments can also be performed to fragment the molecule, providing further structural information based on the observed fragmentation patterns. biu.ac.il

Article on the Reactivity and Derivatization of Hexahydro-Oxazolo[2,3-c] researchgate.netnih.govoxazin-8-ol Cannot Be Generated

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound Oxazolo[2,3-c] researchgate.netnih.govoxazin-8-ol, hexahydro- to construct a detailed and scientifically accurate article according to the requested outline.

The unique stereochemistry and electronic properties of the oxazolo[2,3-c][1,4]oxazine core mean that its behavior in chemical reactions—from transformations at the hydroxyl group to the stability of the bicyclic scaffold—is highly specific. Without dedicated studies on this compound, any attempt to describe its chemistry would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of a thorough and authoritative article covering the following topics is not possible at this time:

Reactivity and Derivatization Chemistry of Hexahydro Oxazolo 2,3 C 1 2 Oxazin 8 Ol

Development of New Fused Polycyclic Systems

Further research and publication in the field of heterocyclic chemistry would be necessary to provide the specific data required to address the detailed points of the proposed article structure.

Computational Chemistry and Theoretical Investigations of Hexahydro Oxazolo 2,3 C 1 2 Oxazin 8 Ol

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For Hexahydro-Oxazolo[2,3-c] researchgate.netekb.egoxazin-8-ol, methods like the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-311++G**) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule. rsc.org The enthalpy of formation can also be calculated using composite methods like G4MP2 to assess the molecule's thermodynamic stability. superfri.org

Table 1: Predicted Electronic Properties of Hexahydro-Oxazolo[2,3-c] researchgate.netekb.egoxazin-8-ol Note: These are theoretical values based on typical DFT calculations for similar heterocyclic compounds.

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Region of electron donation (nucleophilic character)
LUMO Energy +2.1 eV Region of electron acceptance (electrophilic character)
HOMO-LUMO Gap 8.6 eV Indicates high kinetic stability
Dipole Moment 2.5 D Reflects molecular polarity and intermolecular interactions

Prediction and Correlation of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting spectroscopic data, which can then be correlated with experimental findings for structural validation. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) spectra. superfri.org For Hexahydro-Oxazolo[2,3-c] researchgate.netekb.egoxazin-8-ol, characteristic vibrational modes would include the O-H stretch from the alcohol group, C-O and C-N stretching from the heterocyclic rings, and various C-H bending and stretching modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The comparison of ¹³C chemical shifts in related hexahydro-oxazolo systems has been used to determine the equilibrium mixture of different conformations in solution. rsc.org Theoretical prediction of these shifts for the target molecule allows for detailed structural assignment and conformational analysis.

Table 2: Predicted Spectroscopic Data for Hexahydro-Oxazolo[2,3-c] researchgate.netekb.egoxazin-8-ol Note: These values are theoretical predictions and may require scaling factors for direct comparison with experimental data.

Spectroscopic Data Predicted Value Assignment
IR Frequency 3400-3500 cm⁻¹ O-H stretch (hydrogen-bonded)
1050-1150 cm⁻¹ C-O stretch
1180-1250 cm⁻¹ C-N stretch
¹³C NMR Shift 60-70 ppm C-OH carbon
75-85 ppm Bridgehead carbon (C-N-O)

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The fused ring structure of Hexahydro-Oxazolo[2,3-c] researchgate.netekb.egoxazin-8-ol allows for multiple conformations. The junction between the two rings can lead to cis-fused and trans-fused diastereomers, each with its own set of conformers. Conformational analysis of similar fused ring systems, such as hexahydro-2H-isoxazolo[2,3-a]pyridines, has shown that these molecules can exist as an equilibrium mixture of two isomers that interconvert through nitrogen inversion. researchgate.netarkat-usa.org

Molecular Mechanics (MM) provides a rapid method for exploring the potential energy surface and identifying low-energy conformers. Subsequently, these geometries are optimized using more accurate DFT methods to determine their relative stabilities and the energy barriers for interconversion. For this molecule, the relative orientation of the hydroxyl group (axial vs. equatorial) and the puckering of the six-membered oxazine (B8389632) ring are key determinants of conformational preference. The trans-fused conformation is often found to be more stable in related systems due to reduced steric strain. rsc.orgarkat-usa.org

Table 3: Relative Energies of Postulated Conformers Note: Energies are relative to the most stable conformer (Trans-equatorial), calculated hypothetically using DFT.

Conformer Ring Fusion -OH Position Relative Energy (kcal/mol)
1 Trans Equatorial 0.00
2 Trans Axial +1.5
3 Cis Equatorial +2.8

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl group (-OH) as a hydrogen bond donor and multiple oxygen and nitrogen atoms as acceptors makes Hexahydro-Oxazolo[2,3-c] researchgate.netekb.egoxazin-8-ol highly capable of forming hydrogen bonds. Computational modeling can simulate these interactions in detail.

Intramolecular hydrogen bonding, for instance between the hydroxyl group and a ring oxygen or nitrogen, can significantly influence the preferred conformation of the molecule, potentially stabilizing one conformer over others. researchgate.net Intermolecularly, these molecules can form extensive hydrogen-bonded networks in the solid state or in protic solvents. Quantum chemical calculations can determine the geometry and strength of these bonds by analyzing parameters such as the donor-acceptor distance and the bond angle. These simulations are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

In Silico Design of Novel Oxazolo[2,3-c]researchgate.netekb.egoxazine Derivatives

The core structure of Hexahydro-Oxazolo[2,3-c] researchgate.netekb.egoxazin-8-ol serves as a scaffold for the in silico design of new derivatives with potentially enhanced properties. This process often involves computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking. nih.gov

For example, if the parent molecule is identified as a ligand for a specific biological target, derivatives can be designed by adding various functional groups at different positions on the rings. Molecular docking simulations can then predict the binding affinity and orientation of these new compounds within the active site of a target protein. unife.itnih.gov Furthermore, molecular dynamics simulations can establish the stability of the resulting protein-ligand complexes over time. nih.gov These computational screening methods allow for the rational design and prioritization of novel derivatives for synthesis and experimental testing, accelerating the discovery process. buketov.edu.kz

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The field of asymmetric catalysis frequently employs chiral heterocyclic molecules to induce stereoselectivity in chemical reactions. Fused ring systems containing nitrogen and oxygen, such as those found in oxazolidine (B1195125) and oxazine (B8389632) derivatives, are particularly valuable due to their rigid conformational structures. These structures can create a well-defined chiral environment around a metal center or reactive site, thereby directing the stereochemical outcome of a reaction.

Theoretically, a chiral variant of "Oxazolo[2,3-c] niscpr.res.inbohrium.comoxazin-8-ol, hexahydro-" could serve as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. After the desired transformation, the auxiliary is removed. For instance, chiral oxazolidinones are widely used for stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. The stereochemical control arises from the steric hindrance provided by substituents on the oxazolidinone ring, which shields one face of the reactive enolate.

Furthermore, the nitrogen and oxygen atoms within the oxazolo niscpr.res.inbohrium.comoxazine framework could act as coordination sites for metal catalysts. If prepared in an enantiomerically pure form, this compound could serve as a precursor to chiral ligands. Chiral ligands are crucial components of catalysts used in asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. The specific geometry and electronic properties of the resulting metal-ligand complex would determine its efficacy in a given catalytic transformation. However, no specific examples or research studies documenting the use of "Oxazolo[2,3-c] niscpr.res.inbohrium.comoxazin-8-ol, hexahydro-" in this capacity have been identified.

Scaffold for the Construction of Natural Product Analogs and Complex Bioactive Molecules

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and natural product synthesis. The 1,3-oxazine moiety, for example, is present in various biologically active natural and synthetic compounds that exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. bohrium.com

The "Oxazolo[2,3-c] niscpr.res.inbohrium.comoxazin-8-ol, hexahydro-" structure represents a rigid, three-dimensional framework that could be functionalized to generate libraries of novel compounds for biological screening. The hydroxyl group (-ol) at the 8-position provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores or side chains. Synthetic chemists could potentially utilize this scaffold to create analogs of existing natural products, aiming to improve their potency, selectivity, or pharmacokinetic properties. The synthesis of oxazole-containing natural products is an active area of research, as the oxazole (B20620) ring is a key component of many marine-derived bioactive peptides. pitt.edumdpi.com

The construction of complex bioactive molecules often relies on the use of unique and sterically defined scaffolds. nih.gov The fused bicyclic system of the target compound could serve as a starting point for the synthesis of more complex, polycyclic architectures. Despite this potential, there is no available literature detailing the use of "Oxazolo[2,3-c] niscpr.res.inbohrium.comoxazin-8-ol, hexahydro-" as a scaffold in the synthesis of any known natural product analogs or bioactive molecules.

Integration into Advanced Functional Materials (e.g., Supramolecular Assemblies, Polymers)

The incorporation of specific chemical moieties into polymers and supramolecular assemblies is a common strategy for creating advanced functional materials with tailored properties. For example, polymers containing oxazoline (B21484) or oxazine units, such as poly(2-oxazoline)s, are investigated for biomedical applications due to their biocompatibility and tunable properties. nih.gov These polymers can self-assemble into complex structures like micelles or hydrogels for use in drug delivery.

In principle, "Oxazolo[2,3-c] niscpr.res.inbohrium.comoxazin-8-ol, hexahydro-" could be functionalized and incorporated as a monomer into a polymer chain or as a building block in a supramolecular assembly. The defined stereochemistry and potential for hydrogen bonding (via the hydroxyl and heteroatoms) could influence the secondary structure and packing of the resulting material. This could lead to materials with specific optical, thermal, or recognition properties. However, there is currently no evidence in the scientific literature to suggest that "Oxazolo[2,3-c] niscpr.res.inbohrium.comoxazin-8-ol, hexahydro-" has been used in the development of polymers or supramolecular materials.

Molecular Level Exploration of Biological Activities and Target Interactions

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

No studies detailing the in vitro enzyme inhibition properties or the mechanistic insights of Oxazolo[2,3-c] nih.govnih.govoxazin-8-ol, hexahydro- are present in the current scientific literature.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

There is no available data on the receptor binding profile of Oxazolo[2,3-c] nih.govnih.govoxazin-8-ol, hexahydro-, nor are there any analyses of its interactions with specific biological receptors.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Investigations into the structure-activity relationships (SAR) of Oxazolo[2,3-c] nih.govnih.govoxazin-8-ol, hexahydro- and its derivatives have not been reported. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Complexes

No molecular docking or dynamics simulation studies have been published for Oxazolo[2,3-c] nih.govnih.govoxazin-8-ol, hexahydro-. These computational methods are often used to predict the binding affinity and interaction patterns of a ligand with a biological target.

Investigation of Modulation of Cellular Pathways at a Mechanistic Resolution

There is no information available regarding the modulation of any cellular pathways by Oxazolo[2,3-c] nih.govnih.govoxazin-8-ol, hexahydro- at a mechanistic level.

Q & A

Q. What are the recommended synthetic methodologies for preparing oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro- and its derivatives?

A multi-component condensation reaction is a common approach for synthesizing fused oxazine derivatives. For example, pyrano[2,3-c]pyrazole derivatives (structurally analogous to oxazolo-oxazines) are synthesized via one-pot reactions involving pyrazolones, aldehydes, and nitriles under catalytic conditions. Green chemistry methods, such as solvent-free reactions or reusable catalysts (e.g., heteropoly acids), can optimize yield and reduce environmental impact . Characterization typically involves IR, NMR, and mass spectrometry to confirm ring closure and substituent placement .

Q. How can spectroscopic data resolve structural ambiguities in oxazolo-oxazine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assign proton environments (e.g., hydroxyl protons at δ ~10–12 ppm) and confirm stereochemistry via coupling constants.
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for lactones).
  • Mass Spectrometry : Verify molecular ions and fragmentation patterns consistent with the fused bicyclic structure.
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or incomplete ring formation, necessitating recrystallization or alternative purification methods .

Q. What reaction conditions optimize the yield of hexahydro-oxazolo-oxazine derivatives?

Catalytic systems play a critical role. For instance:

  • Protonic acids (e.g., D,L-proline) : Enhance nucleophilic attack in cyclization steps but may require stoichiometric amounts .
  • Heteropoly acids (e.g., H₃PW₁₂O₄₀) : Offer recyclability and high acidity for multi-component reactions .
  • Temperature control : Heating under reflux (e.g., ethanol at 80°C) promotes cyclization, while rapid cooling minimizes side products .

Advanced Research Questions

Q. How can factorial design improve the synthesis of oxazolo-oxazine derivatives?

A 2³ factorial design (factors: catalyst loading, temperature, solvent polarity) can identify interactions between variables. For example:

  • Catalyst × temperature : Higher catalyst loading may reduce optimal temperature for cyclization.
  • Response metrics : Yield, purity, and reaction time.
    Statistical analysis (ANOVA) helps prioritize factors and optimize conditions while minimizing experimental runs .

Q. What mechanisms underpin the biological activity of oxazolo[2,3-c][1,4]oxazin-8-ol derivatives as BCL6 inhibitors?

BCL6 inhibition involves disrupting protein-protein interactions in oncogenic pathways. Molecular docking studies suggest that the oxazolo-oxazine core mimics natural BCL6-binding motifs, with hydroxyl groups forming hydrogen bonds to key residues (e.g., Lys377 in the BTB domain). In vitro assays (e.g., fluorescence polarization) validate competitive binding, while SAR studies reveal that substituents at C-8 enhance affinity .

Q. How do structural modifications influence the DNA-binding properties of oxazolo-oxazine derivatives?

Modifications such as:

  • Electron-withdrawing groups (e.g., NO₂) : Increase intercalation potential by planarizing the heterocyclic system.
  • Alkyl side chains : Improve solubility and minor groove binding.
    Techniques like circular dichroism (CD) and thermal denaturation assays quantify DNA interaction strength. For example, oxazolo[2,3-c]benzodiazepines exhibit binding constants (Kₐ) >10⁵ M⁻¹ via non-covalent interactions .

Q. How to address contradictions in reported bioactivity data for oxazolo-oxazine derivatives?

Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
  • Compound purity : Validate via HPLC (>95% purity) and elemental analysis.
  • Cell line specificity : Test across multiple models (e.g., MCF-7 vs. HEK293) to identify context-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.